

An In-depth Technical Guide on 5-(2-Fluorophenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Fluorophenyl)-5-oxopentanoic acid

Cat. No.: B170440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **5-(2-Fluorophenyl)-5-oxopentanoic acid**. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic values and generalized experimental protocols.

Chemical and Physical Properties

5-(2-Fluorophenyl)-5-oxopentanoic acid is a keto acid derivative containing a fluorophenyl group. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	199664-70-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₁ FO ₃	[1] [2]
Molecular Weight	210.20 g/mol	[1]
Appearance	White to off-white crystalline powder (Predicted)	
Melting Point	Not available	
Boiling Point	381.7 ± 22.0 °C at 760 mmHg (Predicted)	[3]
Density	1.2 ± 0.1 g/cm ³ (Predicted)	[3]

Spectroscopic Data (Predicted)

While specific experimental spectra for **5-(2-Fluorophenyl)-5-oxopentanoic acid** are not readily available in the cited literature, the expected spectroscopic characteristics can be predicted based on the chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic chain protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
7.8 - 8.0	Multiplet	1H	Ar-H
7.1 - 7.6	Multiplet	3H	Ar-H
~3.1	Triplet	2H	-C(=O)CH ₂ -
~2.4	Triplet	2H	-CH ₂ COOH
~2.0	Quintet	2H	-CH ₂ CH ₂ CH ₂ -

The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.

Chemical Shift (δ , ppm)	Assignment
~198	C=O (ketone)
~178	C=O (acid)
160 - 163 (d, $J \approx 250$ Hz)	C-F
115 - 135	Aromatic C
~35	-C(=O)CH ₂ -
~33	-CH ₂ COOH
~20	-CH ₂ CH ₂ CH ₂ -

The infrared spectrum will be characterized by absorption bands typical of a carboxylic acid and a ketone.

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (carboxylic acid)
~1710	C=O stretch (carboxylic acid)
~1680	C=O stretch (ketone)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-F stretch

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment
210	$[M]^+$
123	$[FC_6H_4CO]^+$
95	$[C_6H_4F]^+$

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **5-(2-Fluorophenyl)-5-oxopentanoic acid**.

A plausible synthetic route for **5-(2-Fluorophenyl)-5-oxopentanoic acid** is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Materials:

- Fluorobenzene
- Glutaric Anhydride
- Aluminum chloride ($AlCl_3$)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, a solution of glutaric anhydride in dichloromethane is added dropwise.

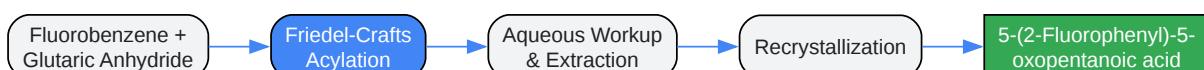
- Fluorobenzene is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield **5-(2-Fluorophenyl)-5-oxopentanoic acid**.

¹H and ¹³C NMR Spectroscopy:

- A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

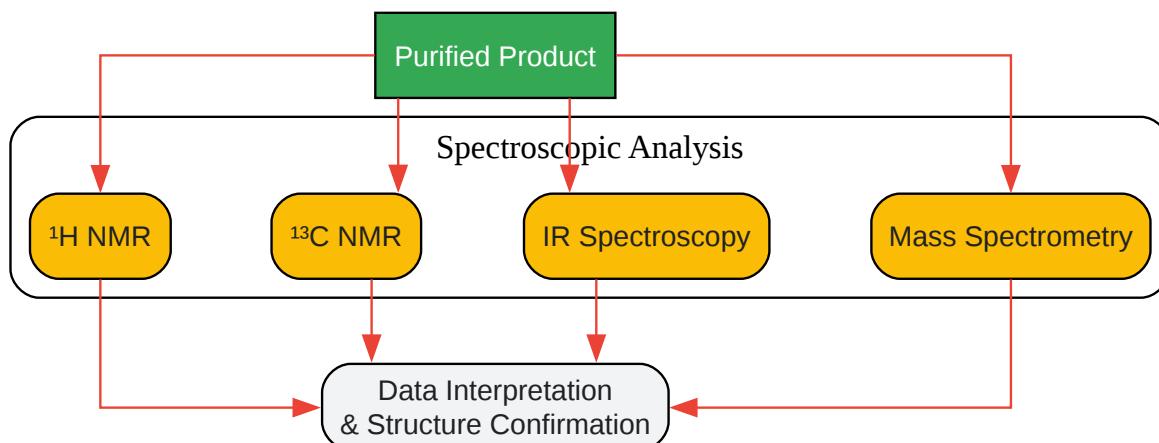
IR Spectroscopy:

- An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry:

- Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

- The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.


Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(2-Fluorophenyl)-5-oxopentanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-Fluorophenyl)-5-Oxopentanoic Acid | 199664-70-5 | FF84429 [biosynth.com]
- 3. 5-(2-Fluorophenyl)-5-oxopentanoic acid | CAS#:199664-70-5 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 5-(2-Fluorophenyl)-5-oxopentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170440#spectroscopic-data-for-5-2-fluorophenyl-5-oxopentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com